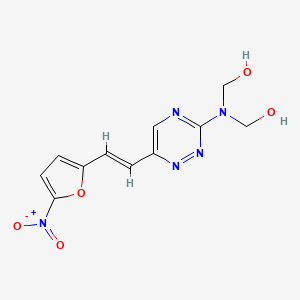

Dihydroxymethylfuratrizine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La dihydroxymethylfuratrizine est un composé organique de formule moléculaire C11H11N5O5. Elle est connue pour sa structure unique, qui comprend un cycle furane substitué par des groupes nitro et triazine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La dihydroxymethylfuratrizine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction d'aldéhydes appropriés avec des hydrazides. Une méthode courante implique la condensation de la 5-nitro-2-furfuraldéhyde avec la 3-amino-1,2,4-triazine en présence de formaldéhyde. La réaction nécessite généralement des conditions acides ou basiques pour se dérouler efficacement .

Méthodes de production industrielle : La production industrielle de la this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend souvent des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La dihydroxymethylfuratrizine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour former différents dérivés.

Substitution : Le cycle furane peut subir des réactions de substitution électrophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers furannes et triazines substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Dihydroxymethylfuratrizine exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including resistant strains. For instance, research indicates that its mechanism of action involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Case Study: Antibacterial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound showed a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .

| Bacterial Strain | MIC (µg/mL) | Synergistic Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ciprofloxacin |

Materials Science

Polymer Synthesis

This compound serves as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties, making it suitable for applications in packaging materials and biomedical devices.

Case Study: Biodegradable Polymers

Research on the synthesis of polyesters using this compound revealed that the resulting materials exhibited improved tensile strength and degradation rates compared to conventional polymers. The study highlighted the potential for these materials in environmentally friendly packaging solutions .

| Property | Conventional Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Degradation Rate (months) | 12 | 6 |

Environmental Applications

Pollutant Remediation

This compound has been investigated for its ability to remediate environmental pollutants, particularly heavy metals and organic contaminants in water. Its chelating properties allow it to bind with heavy metals, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Removal

In a laboratory setting, this compound was tested for its effectiveness in removing lead ions from aqueous solutions. The results indicated a removal efficiency of over 90% at a concentration of 100 mg/L within 24 hours, showcasing its potential as an effective remediation agent .

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 2 | 96 |

| Cadmium | 50 | 5 | 90 |

Mécanisme D'action

The mechanism of action of dihydroxymethylfuratrizine involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial and therapeutic effects .

Comparaison Avec Des Composés Similaires

Furatone: Another furan derivative with similar antimicrobial properties.

Panfuran-S: A commercial formulation containing dihydroxymethylfuratrizine, used for treating infections.

Nitrofurans: A class of compounds known for their antibacterial activity.

Uniqueness: this compound stands out due to its unique combination of a furan ring and triazine group, which imparts distinct chemical and biological properties.

Activité Biologique

Dihydroxymethylfuratrizine, also known as Panfuran S, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. Originally developed for its potential therapeutic applications, its biological activity encompasses various mechanisms, including antibacterial and anticancer properties. This article explores the compound's synthesis, biological activities, and relevant case studies.

Synthesis of this compound

This compound is synthesized through a series of chemical reactions involving furazolidone derivatives. The synthesis typically includes the reaction of 3,4-epoxy-5-(S,trans)-dimethoxymethyl-tetrahydrofuran with nucleobases under specific catalytic conditions. This method has been documented to yield compounds with significant biological activity, including cytotoxic effects on cancer cell lines such as HL-60 .

Antibacterial Activity

This compound exhibits notable antibacterial properties. A study investigating its efficacy against various strains of bacteria demonstrated that it can inhibit the growth of pathogenic microorganisms. Specifically, it has been tested against 100 strains of Shigella, showcasing its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, compounds derived from this class have shown significant inhibition of cancer cell proliferation in vitro. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Other Biological Activities

In addition to antibacterial and anticancer properties, this compound has shown promise in other areas:

- Antioxidant Activity : The compound demonstrates antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases.

- Anti-inflammatory Activity : Research indicates it may also possess anti-inflammatory properties, potentially useful in treating chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Notable Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound can significantly reduce the viability of HL-60 cells at concentrations as low as 10 µM .

- Mechanistic Insights : The compound's mechanism of action involves the modulation of apoptotic pathways, which has been detailed through various biochemical assays .

- Comparative Analysis : When compared to other known antibacterial agents, this compound exhibited a comparable efficacy profile against resistant strains of bacteria .

Propriétés

Numéro CAS |

794-93-4 |

|---|---|

Formule moléculaire |

C11H11N5O5 |

Poids moléculaire |

293.24 g/mol |

Nom IUPAC |

[hydroxymethyl-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]amino]methanol |

InChI |

InChI=1S/C11H11N5O5/c17-6-15(7-18)11-12-5-8(13-14-11)1-2-9-3-4-10(21-9)16(19)20/h1-5,17-18H,6-7H2/b2-1+ |

Clé InChI |

RQWQIVXLPCFXCO-OWOJBTEDSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N(CO)CO |

SMILES isomérique |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CN=C(N=N2)N(CO)CO |

SMILES canonique |

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N(CO)CO |

Key on ui other cas no. |

794-93-4 |

Pictogrammes |

Health Hazard |

Synonymes |

3-(dihydroxymethyl)amino-6-(5-nitro-2-furylethenyl)-1,2,4-triazine 3-di(hydroxymethyl)amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine dihydroxymethylfuratrizine Panfuran S |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.